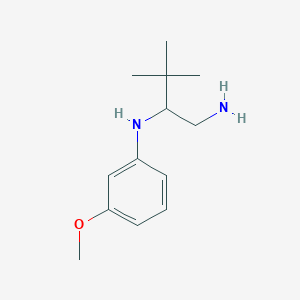

N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline

Description

Properties

IUPAC Name |

2-N-(3-methoxyphenyl)-3,3-dimethylbutane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-13(2,3)12(9-14)15-10-6-5-7-11(8-10)16-4/h5-8,12,15H,9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGQQFHWLZYINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)NC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Alkylation of 3-Methoxyaniline

A common approach is the nucleophilic substitution of 3-methoxyaniline with a halogenated or activated derivative of 1-amino-3,3-dimethylbutan-2-yl. This reaction typically requires:

- Base : To deprotonate the aniline nitrogen and promote nucleophilic attack. Common bases include potassium carbonate or sodium hydroxide.

- Solvent : Aprotic solvents such as dichloromethane or toluene are favored for their ability to dissolve both reactants and facilitate the reaction.

- Temperature : Room temperature to moderate heating (e.g., 50–85 °C) to optimize reaction rate without decomposing sensitive groups.

- Purification : Post-reaction purification by column chromatography or distillation to isolate the pure product.

This method is supported by analogous syntheses of related hindered anilines, where the steric bulk of the alkyl substituent requires careful optimization of reaction conditions to achieve acceptable yields.

Hydroamination of Olefins with Nitroarenes

A more innovative and recent method involves the hydroamination of olefins using nitroarenes as amine sources, as reported by Baran and coworkers. This method allows the formation of hindered secondary amines such as N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline through:

- Starting materials : Olefinic substrates corresponding to the 1-amino-3,3-dimethylbutan-2-yl moiety and 3-methoxynitrobenzene.

- Catalysis : Transition metal catalysis or radical-mediated pathways to facilitate the addition of the amine across the olefin.

- Reaction conditions : Mild temperatures and controlled atmosphere to avoid side reactions.

- Advantages : This method circumvents the need for pre-functionalized amine derivatives and can provide access to sterically hindered amines that are otherwise difficult to synthesize.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, influencing their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues with 3-Methoxyaniline Moieties

Several compounds share the 3-methoxyaniline core but differ in substituents:

Key Observations :

- The 3-methoxyaniline group is critical for binding to enzymes like lignostilbene-α,β-dioxygenase (LSD), as seen in the hydroxy-substituted analogs .

- Bulky substituents (e.g., branched aminoalkyl groups in the target compound) may enhance metabolic stability compared to linear chains, as observed in synthetic cannabinoid receptor agonists (SCRAs) like ADB-HEXINACA .

Comparison with SCRAs Featuring Aminoalkyl Groups

The target compound shares structural similarities with SCRAs such as ADB-HEXINACA, which contain a 1-amino-3,3-dimethylbutan-2-yl carboxamide group:

Key Observations :

- The branched 3,3-dimethylbutanamine group in SCRAs delays hepatic metabolism by cytochrome P450 enzymes, contributing to prolonged activity .

- In the target compound, the absence of a carboxamide linkage may reduce receptor affinity compared to SCRAs but could enhance solubility due to the free amine group.

Electronic and Steric Effects of Substituents

- Fluorine vs.

- Bulkiness : The dimethylbutanamine group in the target compound introduces steric hindrance, which could limit interactions with flat binding pockets (e.g., LSD’s active site) but improve selectivity for other targets .

Biological Activity

N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline, a substituted aniline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a branched alkyl amine structure, which may influence its interaction with biological targets. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Formula: C12H19N2O

Molecular Weight: 207.29 g/mol

IUPAC Name: N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline

The biological activity of N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline is primarily attributed to its interaction with various biochemical pathways:

- Target Interaction: This compound has been shown to interact with specific receptors and enzymes, potentially modulating their activity. For instance, it may influence the activity of enzymes involved in neurotransmitter synthesis and degradation.

- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes associated with inflammatory responses and cancer cell proliferation. This inhibition could lead to reduced tumor growth and improved outcomes in inflammatory diseases.

Anticancer Properties

Research has indicated that N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline exhibits significant anticancer properties. In vitro studies have demonstrated its ability to:

- Induce apoptosis in cancer cell lines.

- Inhibit cell migration and invasion.

A study conducted on various cancer cell lines revealed that this compound could reduce cell viability by up to 70% at higher concentrations (IC50 values ranging from 10 to 20 µM) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline could serve as a potential lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline was administered to human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers such as caspase activation. The study concluded that the compound could potentially be developed into an adjunct therapy for breast cancer treatment .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. Treatment with N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline resulted in significant reductions in pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to the control group. This suggests that the compound may modulate immune responses effectively .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis can leverage nitrosoaniline intermediates, as demonstrated in analogous structures like 3-chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d). Reduction of nitroso groups (e.g., using NaBH₄ or catalytic hydrogenation) to amines is critical. Reaction optimization should focus on solvent polarity (e.g., ethanol or THF) and temperature control (0–25°C) to minimize side reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high yields (>75%) and purity (>95%) .

Q. How can spectroscopic techniques validate the structural integrity of N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze methoxy (-OCH₃) protons (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.5–7.2 ppm). The tertiary amine (C(CH₃)₂) appears as a singlet near δ 1.2–1.4 ppm.

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error. For example, a calculated m/z of 265.1784 should match experimental values within ±0.002.

- Melting Point : Consistency with literature values (±2°C) indicates purity. Cross-reference with analogs like N-(4-hydroxybenzyl)-3-methoxyaniline (mp 112–114°C) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of enzyme inhibitors based on N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline derivatives?

- Methodological Answer : SAR studies on lignostilbene-α,β-dioxygenase (LSD) inhibitors reveal that electron-donating groups (e.g., -OCH₃) at the meta position enhance potency. For example, N-(4-hydroxybenzylidene)-3-methoxyaniline exhibits IC₅₀ = 0.3 µM for LSD. Replace the benzylidene group with a dimethylbutan-2-ylamine moiety to test steric effects. Assay inhibitory activity via UV-Vis spectroscopy (λ = 280 nm) to monitor substrate cleavage rates .

Q. How can computational modeling predict the binding interactions of N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline with dioxygenases like LSD?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with LSD’s active site (PDB: 1OXY). Focus on hydrogen bonding between the methoxy group and Arg231, and hydrophobic contacts with the dimethylbutan-2-yl group.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Compare binding free energies (ΔG) with analogs like N-benzylideneaniline derivatives (ΔG = −8.2 kcal/mol) .

Q. What analytical methods are suitable for quantifying N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 265 → 178 (quantifier) and 265 → 92 (qualifier). Validate with spike-recovery tests in human serum (85–110% recovery).

- Electrochemical Sensors : Functionalize thin-film gold arrays (TFGAs) with aptamers for selective detection. Calibrate using differential pulse voltammetry (DPV) in PBS (pH 7.4) .

Contradictions and Validation

Q. How should researchers resolve discrepancies in reported inhibitory activities of structurally similar compounds?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH 7.4, 25°C). For example, N-(4-hydroxybenzyl)-3-methoxyaniline shows IC₅₀ = 10 µM in LSD assays, but batch-to-batch variability in enzyme purity (e.g., R&D Systems vs. in-house expressed) may cause divergence. Use kinetic assays (Kₘ, Vₘₐₓ) to confirm mechanism consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.